molecular formula C10H13NO3 B8489945 1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione

1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione

Cat. No.: B8489945
M. Wt: 195.21 g/mol
InChI Key: BVUOVJFZKAZFLP-UHFFFAOYSA-N
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Description

1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione is a bicyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-oxocyclohexyl group at the nitrogen position. These derivatives are synthesized via nucleophilic substitution, Michael addition, or coupling reactions (e.g., HBr-promoted sulfenylation) . The 4-oxocyclohexyl substituent likely influences electronic and steric properties, modulating biological activity and physicochemical parameters such as solubility and logP.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(4-oxocyclohexyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H13NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h7H,1-6H2

InChI Key

BVUOVJFZKAZFLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C(=O)CCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pharmacological profile of pyrrolidine-2,5-dione derivatives depends on substituents at the N1 and C3 positions. Key analogs include:

Compound Name Substituents (N1/C3) Key Structural Features Reference
1-Cyclohexyl-pyrrolidine-2,5-dione N1: Cyclohexyl; C3: H Flexible cyclohexane ring
1-(4-Acetylphenyl)-3-aryloxy derivatives N1: 4-Acetylphenyl; C3: Aryloxy Aromatic/electron-withdrawing groups
1-(2-Pyridinyl)-3-alkyl derivatives N1: Pyridinyl; C3: Alkyl/spiro Heteroaromatic and hydrophobic groups
1-(4-Methoxyphenyl)-3-piperidinyl N1: 4-Methoxyphenyl; C3: Piperidinyl Methoxy group enhances solubility

Key Observations :

  • N1 Substituents : Bulky groups (e.g., cyclohexyl, aryl) enhance enzyme inhibition (e.g., aromatase, GABA transaminase) by fitting into hydrophobic binding pockets .
  • C3 Substituents : Alkyl or aryloxy groups improve anticonvulsant activity by modulating sodium/calcium channel interactions .

Pharmacological Activities

Anticonvulsant and Neuroactive Properties
  • 1-(2-Pyridinyl)-3-cyclohexyl derivatives : Exhibit ED₅₀ values as low as 30 mg/kg in rodent models, outperforming ethosuximide in scPTZ tests. Activity depends on substituent position; 4-methylpyridinyl analogs show optimal efficacy .
  • 3-(Thiophene/morpholinopropyl) derivatives: Inhibit voltage-gated sodium (IC₅₀ ≈ 50 µM) and L-type calcium channels, with balanced anticonvulsant and antinociceptive effects .
  • 1-(4-Acetylphenyl)-3-aryloxy derivatives : Inhibit GABA transaminase (IC₅₀ = 100.5 µM), comparable to vigabatrin, via fluorimetric assays .
Enzyme Inhibition
  • Aromatase (AR) and P450 Inhibition: 1-Cyclohexyl-3-aryl derivatives inhibit human placental aromatase (IC₅₀ = 23.8 µM), rivaling aminoglutethimide (IC₅₀ = 20.0 µM) .
Antimicrobial and Antitumor Activity
  • Mannich bases (pyrol-pyridine derivatives) : Show moderate antimicrobial activity against E. coli and B. subtilis (MIC ≈ 10–50 µg/mL) .

Physicochemical Properties

Compound Name Molecular Weight logP Polar Surface Area (Ų) Water Solubility (logSw) Reference
1-(4-Methoxyphenyl)-3-piperidinyl 288.34 1.08 39.53 -1.82
1-(2-Aminophenyl)pyrrolidine-2,5-dione 190.20 ~1.5 65.2 -2.1
1-Cyclohexyl derivatives ~250–300 2.0–3.5 30–45 -3.0 to -4.0

Key Trends :

  • logP : Bulky N1 substituents (e.g., cyclohexyl) increase hydrophobicity, enhancing blood-brain barrier permeability but reducing solubility.
  • Polar Surface Area (PSA) : Aryloxy and heteroaromatic groups (e.g., pyridinyl) elevate PSA, improving target specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Oxocyclohexyl)pyrrolidine-2,5-dione?

  • The synthesis typically involves multi-step organic reactions. A common approach is the cyclization of 4-oxocyclohexanecarboxylic acid with maleic anhydride in acetic acid under reflux, followed by purification via recrystallization or chromatography . Alternative methods may include nucleophilic substitution of pre-functionalized cyclohexanone derivatives with pyrrolidine-2,5-dione precursors. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and cyclohexyl integration), FT-IR (to verify carbonyl stretching bands at ~1700–1750 cm⁻¹), and mass spectrometry (for molecular ion confirmation) are essential. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in analogous pyrrolidine-dione derivatives .

Q. What are the key physicochemical properties relevant to experimental handling?

  • The compound’s stability is pH- and temperature-dependent. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Solubility profiles (e.g., in DMSO, ethanol, or aqueous buffers) should be empirically determined for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

  • Density Functional Theory (DFT) calculations predict transition states and reaction energetics. For example, solvent effects on cyclization efficiency can be modeled using COSMO-RS, while reaction path sampling identifies optimal temperature/pressure conditions . Pairing computational insights with Design of Experiments (DoE) reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., buffer composition, cell lines). Replicate studies with standardized protocols (e.g., IC₅₀ determination using fluorescence polarization) and orthogonal assays (e.g., SPR for binding affinity) are recommended. Cross-validate findings with structural analogs .

Q. How can the compound’s reactivity be exploited for derivatization in drug discovery?

  • The 4-oxocyclohexyl group enables stereoselective functionalization (e.g., Grignard additions to the ketone). The pyrrolidine-2,5-dione core undergoes nucleophilic ring-opening with amines or thiols, generating diverse scaffolds. Monitor reaction progress via TLC or HPLC-MS to avoid overfunctionalization .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

  • Primary neuronal cultures or SH-SY5Y cells can assess neuroprotective effects (e.g., against oxidative stress via MTT assay). Mechanistic studies may include calcium imaging or patch-clamp electrophysiology to probe ion channel modulation. Always include positive controls (e.g., memantine for NMDA receptor studies) .

Methodological Guidance Tables

Parameter Recommended Technique Reference
Synthetic Yield DoE with Central Composite Design
Degradation Analysis Forced Degradation (ICH Q1A)
Bioactivity Screening High-Throughput SPR Screening
Structural Analysis SC-XRD (R-factor < 0.05)

Critical Data Interpretation Tips

  • NMR Peaks : Downfield shifts in pyrrolidine-dione protons (δ 3.5–4.5 ppm) suggest hydrogen bonding or steric strain .
  • Mass Fragmentation : Loss of CO (28 Da) or the cyclohexyl moiety (98 Da) indicates thermal lability during MS analysis .
  • Crystallography : Anomalous bond lengths (>0.02 Å vs. expected) may signal conformational strain impacting reactivity .

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